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Introduction
TG-100435 is a potent, orally active, multi-targeted protein tyrosine kinase inhibitor.[1][2] It

primarily targets members of the Src family of kinases, as well as other key kinases involved in

cellular signaling pathways that are often dysregulated in cancer. This document provides

detailed protocols for in vitro assays to characterize the inhibitory activity of TG-100435, along

with a summary of its known biochemical potency and a visual representation of its targeted

signaling pathway.

Mechanism of Action
TG-100435 exerts its biological effects by competitively inhibiting the ATP-binding site of

several protein tyrosine kinases. By blocking the phosphorylation of downstream substrates, it

disrupts the signal transduction cascades that regulate critical cellular processes such as

proliferation, survival, migration, and angiogenesis. The primary targets of TG-100435 include

the Src family kinases (Src, Lyn, Lck, Yes), as well as Abl and EphB4.[1][2]

Data Presentation
The inhibitory activity of TG-100435 has been characterized in biochemical assays against a

panel of purified kinases. The inhibition constants (Ki) provide a measure of the compound's

potency for each target.
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Target Kinase Inhibition Constant (Ki) (nM)

Src 13 - 64[1][2]

Lyn 13 - 64[1][2]

Abl 13 - 64[1][2]

Yes 13 - 64[1][2]

Lck 13 - 64[1][2]

EphB4 13 - 64[1][2]

Note: Specific Ki values for each kinase are within the stated range. Further literature review

may be required to pinpoint exact values from specific studies.

Signaling Pathway
The following diagram illustrates a simplified representation of the Src signaling pathway, which

is a key target of TG-100435. Src kinases are non-receptor tyrosine kinases that play a crucial

role in mediating signals from various cell surface receptors, influencing downstream pathways

that control cell growth, adhesion, and migration.
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Caption: Src Signaling Pathway Inhibition by TG-100435.

Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (Biochemical
Assay)
This protocol describes a general method to determine the half-maximal inhibitory

concentration (IC50) of TG-100435 against a target tyrosine kinase, such as Src, using a

fluorescence-based assay.

Materials:

Purified recombinant human kinase (e.g., c-Src)

Kinase-specific peptide substrate

TG-100435
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ATP (Adenosine triphosphate)

Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-

35, 2 mM DTT)

ADP-Glo™ Kinase Assay Kit (Promega) or similar ADP detection system

384-well white plates

Plate reader capable of luminescence detection

Procedure:

Compound Preparation: Prepare a 10 mM stock solution of TG-100435 in DMSO. Perform

serial dilutions in kinase reaction buffer to create a range of concentrations (e.g., 1 nM to 100

µM).

Kinase Reaction Mixture: Prepare a master mix containing the kinase and its specific peptide

substrate in the kinase reaction buffer.

Assay Plate Setup:

Add 2.5 µL of the diluted TG-100435 or vehicle (DMSO) to the appropriate wells of a 384-

well plate.

Add 5 µL of the kinase reaction mixture to each well.

Initiate the kinase reaction by adding 2.5 µL of ATP solution (final concentration should be

at the Km for the specific kinase).

Incubation: Incubate the plate at room temperature for 60 minutes.

ADP Detection:

Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the

remaining ATP.

Incubate at room temperature for 40 minutes.
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Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a

luminescent signal.

Incubate at room temperature for 30 minutes.

Data Acquisition: Measure the luminescence signal using a plate reader.

Data Analysis:

Subtract the background luminescence (wells with no kinase).

Normalize the data to the control wells (vehicle-treated).

Plot the percent inhibition versus the logarithm of the TG-100435 concentration.

Determine the IC50 value by fitting the data to a four-parameter logistic equation.
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Caption: Biochemical Kinase Inhibition Assay Workflow.
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Protocol 2: Cell Viability Assay (Cell-Based Assay)
This protocol outlines the use of the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium

bromide) assay to determine the IC50 of TG-100435 in a cancer cell line.

Materials:

Cancer cell line of interest (e.g., a line with known Src activation)

Complete cell culture medium (e.g., DMEM with 10% FBS)

TG-100435

MTT solution (5 mg/mL in PBS)

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

96-well clear flat-bottom plates

CO2 incubator (37°C, 5% CO2)

Microplate reader capable of absorbance measurement at 570 nm

Procedure:

Cell Seeding:

Trypsinize and count the cells.

Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of

complete medium.

Incubate overnight to allow for cell attachment.

Compound Treatment:

Prepare serial dilutions of TG-100435 in complete medium.
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Remove the old medium from the wells and add 100 µL of the medium containing the

different concentrations of TG-100435. Include a vehicle control (medium with DMSO).

Incubate the plate for 72 hours.

MTT Addition:

Add 10 µL of MTT solution to each well.

Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan

crystals.

Formazan Solubilization:

Carefully remove the medium from each well.

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

Gently shake the plate for 15 minutes to ensure complete solubilization.

Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

Subtract the absorbance of the blank wells (medium only).

Calculate the percentage of cell viability relative to the vehicle-treated control wells.

Plot the percentage of cell viability against the logarithm of the TG-100435 concentration.

Determine the IC50 value using a non-linear regression analysis.
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Caption: Cell Viability (MTT) Assay Workflow.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of
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scientists and researchers to drive progress in science

and industry.
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